(Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
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Overview
Description
(Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the nitro and dimethyl groups at the desired positions.
Formation of the Ethanimidamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, (Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: This compound shares the pyrazole ring structure but differs in its substituents and overall structure.
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar in having the nitro and dimethyl groups on the pyrazole ring but lacks the ethanimidamide moiety.
Uniqueness
(Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C7H11N5O3 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(9-4)3-6(8)10-13/h13H,3H2,1-2H3,(H2,8,10) |
InChI Key |
QKRUZYYYDZTVJM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N\O)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NO)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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